molecular formula C25H31F2N5O4 B4151854 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-2-(2-fluorophenoxy)ethanone

1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-2-(2-fluorophenoxy)ethanone

Cat. No.: B4151854
M. Wt: 503.5 g/mol
InChI Key: DADHHMHXVJZYKW-UHFFFAOYSA-N
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Description

1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-2-(2-fluorophenoxy)ethanone is a complex organic compound that features a piperazine ring, fluorinated aromatic rings, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-2-(2-fluorophenoxy)ethanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the fluorinated aromatic rings: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various amine derivatives.

    Substitution: The fluorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Amine derivatives: Formed from the reduction of the nitro group.

    Substituted aromatic compounds: Resulting from nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Medicine

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-2-(2-fluorophenoxy)ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(4-methyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-1-[(2-fluorophenoxy)acetyl]-2-methylpiperazine
  • 4-[5-(4-ethyl-1-piperazinyl)-4-chloro-2-nitrophenyl]-1-[(2-fluorophenoxy)acetyl]-2-methylpiperazine

Uniqueness

The presence of both fluorinated aromatic rings and a nitro group in 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-2-(2-fluorophenoxy)ethanone makes it unique compared to similar compounds

Properties

IUPAC Name

1-[4-[5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F2N5O4/c1-3-28-8-10-29(11-9-28)21-15-22(23(32(34)35)14-20(21)27)30-12-13-31(18(2)16-30)25(33)17-36-24-7-5-4-6-19(24)26/h4-7,14-15,18H,3,8-13,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADHHMHXVJZYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(C(C3)C)C(=O)COC4=CC=CC=C4F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Reactant of Route 2
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1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-2-(2-fluorophenoxy)ethanone

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